molecular formula C20H34 B14409981 Benzene, dodecyldimethyl- CAS No. 81504-81-6

Benzene, dodecyldimethyl-

Katalognummer: B14409981
CAS-Nummer: 81504-81-6
Molekulargewicht: 274.5 g/mol
InChI-Schlüssel: GAWUIKLWUQFZON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, dodecyldimethyl- is an organic compound belonging to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with a dodecyl (C12H25) group and two methyl (CH3) groups. This compound is commonly used in various industrial applications due to its surfactant properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzene, dodecyldimethyl- typically involves the alkylation of benzene with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring undergoes electrophilic substitution to attach the dodecyl group.

Industrial Production Methods: Industrial production of benzene, dodecyldimethyl- follows a similar route but on a larger scale. The process involves the continuous flow of reactants through a reactor containing the catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: Benzene, dodecyldimethyl- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using halogen carriers like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Formation of dodecanoic acid or dodecanone.

    Reduction: Formation of dodecane.

    Substitution: Formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, dodecyldimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity.

    Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in the production of detergents, emulsifiers, and dispersants.

Wirkmechanismus

The mechanism of action of benzene, dodecyldimethyl- primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. In biological systems, it can interact with lipid bilayers, altering membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

    Benzene, dodecyl-: Similar structure but lacks the two methyl groups.

    Benzene, hexadecyldimethyl-: Contains a longer alkyl chain (hexadecyl) instead of dodecyl.

    Benzene, octyldimethyl-: Contains a shorter alkyl chain (octyl) instead of dodecyl.

Uniqueness: Benzene, dodecyldimethyl- is unique due to its specific alkyl chain length and the presence of two methyl groups, which confer distinct surfactant properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

81504-81-6

Molekularformel

C20H34

Molekulargewicht

274.5 g/mol

IUPAC-Name

1-dodecyl-2,3-dimethylbenzene

InChI

InChI=1S/C20H34/c1-4-5-6-7-8-9-10-11-12-13-16-20-17-14-15-18(2)19(20)3/h14-15,17H,4-13,16H2,1-3H3

InChI-Schlüssel

GAWUIKLWUQFZON-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCC1=CC=CC(=C1C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.